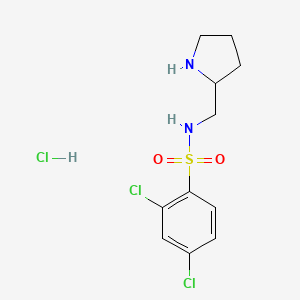

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride

CAS No.: 1353958-35-6

Cat. No.: VC5425992

Molecular Formula: C11H15Cl3N2O2S

Molecular Weight: 345.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353958-35-6 |

|---|---|

| Molecular Formula | C11H15Cl3N2O2S |

| Molecular Weight | 345.66 |

| IUPAC Name | 2,4-dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C11H14Cl2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H |

| Standard InChI Key | ZPAASBHVNOLJJP-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

Introduction

Key Findings

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride (CAS: 1353958-35-6) is a benzenesulfonamide derivative featuring a pyrrolidine methyl substituent. With a molecular weight of 345.66 g/mol, this compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive sulfonamide analogs. While direct pharmacological data remain limited, its synthesis, safety profile, and potential applications in drug discovery are supported by interdisciplinary studies.

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₁₅Cl₃N₂O₂S, comprising a 2,4-dichlorobenzenesulfonamide core linked to a pyrrolidin-2-ylmethyl group via a sulfonamide bond. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 345.66 g/mol | |

| SMILES | ClC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2NCCC2 | |

| InChI Key | GTWQEGXAHMNWEW-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Data

X-ray crystallography data are unavailable, but nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure. The pyrrolidine ring introduces conformational flexibility, potentially enhancing binding interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 2,4-dichlorobenzenesulfonyl chloride and pyrrolidin-2-ylmethylamine under basic conditions (e.g., pyridine or DMF). The reaction typically proceeds at 0–5°C to minimize side reactions .

Reaction Scheme:

Subsequent treatment with hydrochloric acid yields the hydrochloride salt .

Purification and Yield

Purification involves column chromatography (petroleum ether/ethyl acetate) or recrystallization, achieving yields of 60–72% . Purity is verified via high-performance liquid chromatography (HPLC), with commercial samples listed at ≥95% purity .

Pharmacological Research

Mechanistic Insights

While direct studies on this compound are sparse, structural analogs demonstrate diverse bioactivities:

-

Anticonvulsant Activity: Thiazole-pyrrolidine hybrids exhibit ED₅₀ values of 18.4 mg/kg in rodent models, attributed to CNS penetration .

-

Anticancer Potential: Chlorinated benzenesulfonamides inhibit cancer cell proliferation (e.g., HT29 IC₅₀ = 2.01 µM) .

-

Antimicrobial Effects: Sulfonamide derivatives with pyrrolidine moieties show efficacy against Gram-positive bacteria .

Structure-Activity Relationships (SAR)

-

Chlorine Substituents: Enhance lipophilicity and target binding .

-

Pyrrolidine Group: Facilitates interactions with amine receptors or enzymes (e.g., carbonic anhydrases) .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Storage | Dry, ventilated, inert atmosphere |

| Spill Management | Absorb with inert material |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume